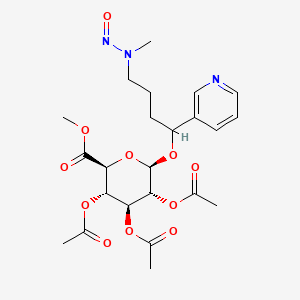![molecular formula C25H19FN2O5 B13840763 N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide is a complex organic compound that features a naphthalene ring, a fluorobenzamide group, and a dihydroxyanilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide typically involves multiple steps:
Formation of the naphthalene derivative: The naphthalene ring is functionalized to introduce the necessary substituents.
Attachment of the dihydroxyanilino group: This step involves the reaction of the naphthalene derivative with a dihydroxyaniline derivative under controlled conditions.
Formation of the oxoethoxy linkage: The oxoethoxy group is introduced through a reaction involving an appropriate ester or ether.
Introduction of the fluorobenzamide group: The final step involves the reaction of the intermediate compound with a fluorobenzoyl chloride derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxoethoxy linkage can be reduced to form alcohol derivatives.
Substitution: The fluorine atom on the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It could be used as a probe to study biochemical pathways involving its molecular targets.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyanilino group may participate in hydrogen bonding or electrostatic interactions, while the fluorobenzamide group could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide can significantly influence its chemical properties, such as its reactivity and binding affinity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chlorine or bromine analogs.
Propiedades
Fórmula molecular |
C25H19FN2O5 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C25H19FN2O5/c26-16-5-3-4-15(12-16)25(32)28-20-9-11-23(19-7-2-1-6-18(19)20)33-14-24(31)27-17-8-10-21(29)22(30)13-17/h1-13,29-30H,14H2,(H,27,31)(H,28,32) |
Clave InChI |
FAUNPVFPOMPBQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OCC(=O)NC3=CC(=C(C=C3)O)O)NC(=O)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


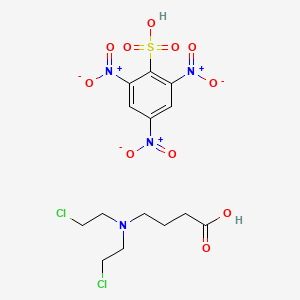
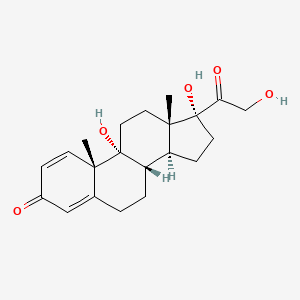

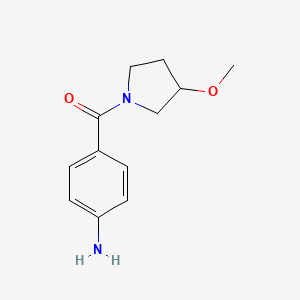
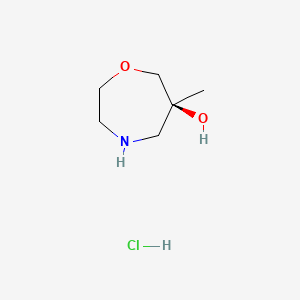
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
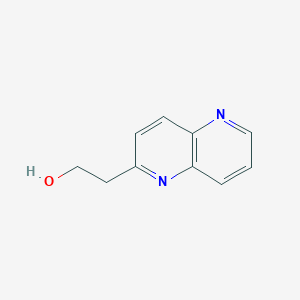
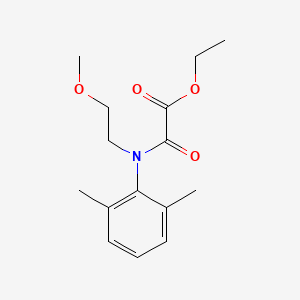
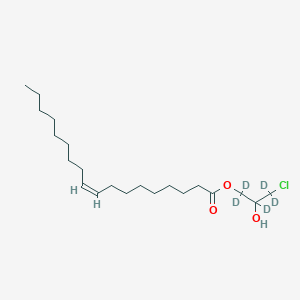

![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
